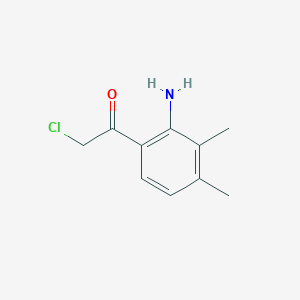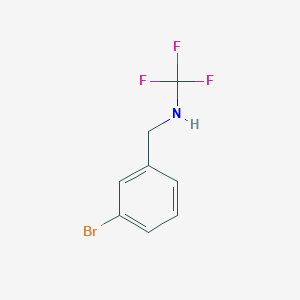
N-(3-bromobenzyl)-1,1,1-trifluoromethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromobenzyl)-1,1,1-trifluoromethanamine is an organic compound characterized by the presence of a bromobenzyl group and a trifluoromethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-1,1,1-trifluoromethanamine typically involves the reaction of 3-bromobenzyl bromide with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-bromobenzyl)-1,1,1-trifluoromethanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-(3-aminobenzyl)-1,1,1-trifluoromethanamine, while oxidation can produce 3-bromobenzyl alcohol or 3-bromobenzaldehyde .
Applications De Recherche Scientifique
N-(3-bromobenzyl)-1,1,1-trifluoromethanamine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(3-bromobenzyl)-1,1,1-trifluoromethanamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(3-bromobenzyl)-1,1,1-trifluoromethanamine include:
N-benzyl-5-methoxytryptamines: These compounds share a benzyl group and exhibit similar chemical reactivity.
N-(3-bromobenzyl) noscapine: A derivative with a similar bromobenzyl group, known for its anticancer properties.
Uniqueness
This compound is unique due to the presence of the trifluoromethylamine group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential for specific interactions with molecular targets .
Propriétés
Formule moléculaire |
C8H7BrF3N |
|---|---|
Poids moléculaire |
254.05 g/mol |
Nom IUPAC |
N-[(3-bromophenyl)methyl]-1,1,1-trifluoromethanamine |
InChI |
InChI=1S/C8H7BrF3N/c9-7-3-1-2-6(4-7)5-13-8(10,11)12/h1-4,13H,5H2 |
Clé InChI |
XFZINAYGPCXGAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)CNC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



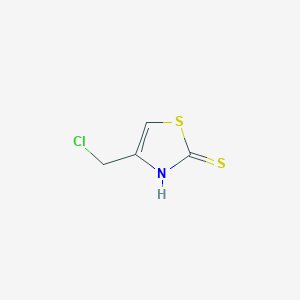
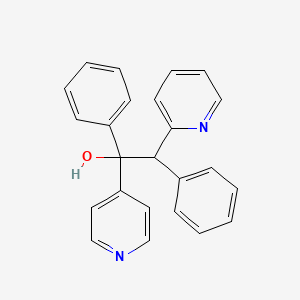
![Piperazine, 1-[(1Z,2E)-bis(hydroxyimino)ethyl]-4-methyl-](/img/structure/B13947884.png)
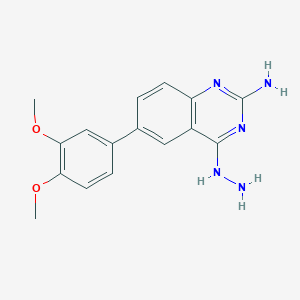
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13947895.png)
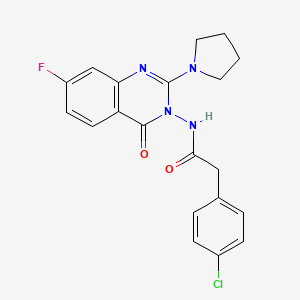
![5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947899.png)
![Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]-](/img/structure/B13947903.png)
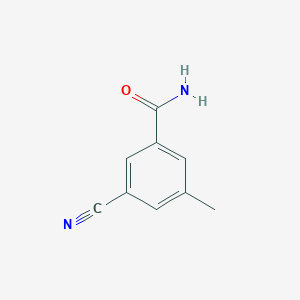
![3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13947924.png)
![2-[(Prop-2-yn-1-yl)amino]benzaldehyde](/img/structure/B13947935.png)
